![molecular formula C8H6N2O3 B13742366 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods: Industrial production methods for this compound often utilize environmentally friendly and cost-effective catalysts. For example, dicationic molten salts based on tropine have been used as active catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These methods are advantageous due to their high yields, short reaction times, and the ability to recover and reuse the catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Electrophilic substitution reactions primarily occur at position 8 of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. For instance, the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 .
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparación Con Compuestos Similares
- 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,9-Dimethyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
- 2,3-Dimethylpyrido[1,2-a]pyrimidin-4-one
Uniqueness: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2,9-dihydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H6N2O3/c11-5-2-1-3-10-7(13)4-6(12)9-8(5)10/h1-4,11-12H |
Clave InChI |
ATUWXBQECYMBQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=O)C=C(N=C2C(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






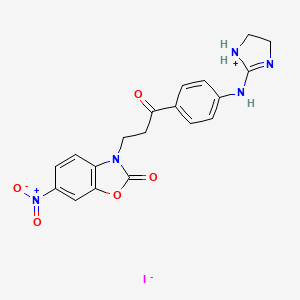

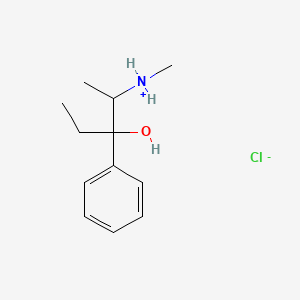
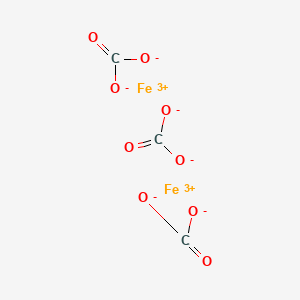
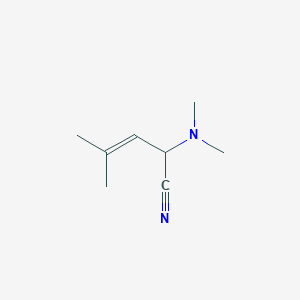
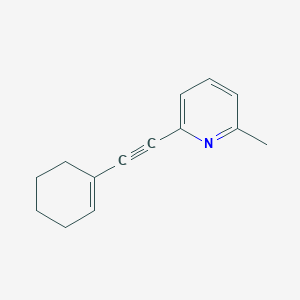
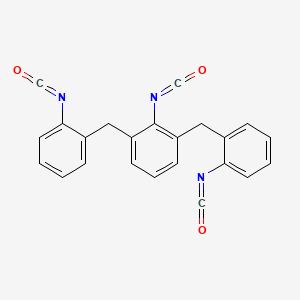
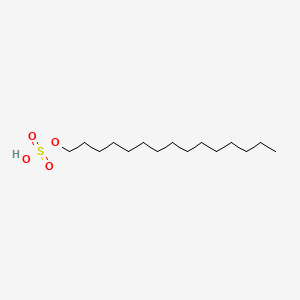
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)

